

# Understanding Sharpless Asymmetric Dihydroxylation (AD)

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## Compound Focus: (DHQD)<sub>2</sub>Pyr

CAS No.: 149725-81-5

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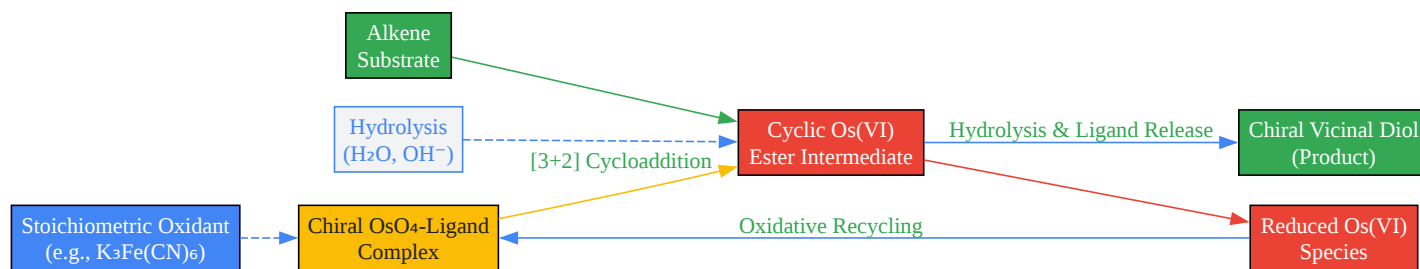
Sharpless Asymmetric Dihydroxylation is a catalytic reaction that converts alkenes into enantiomerically enriched **vicinal diols** (1,2-diols) [1] [2]. The chirality is controlled by a chiral ligand, with **(DHQD)<sub>2</sub>PYR** being a prominent example [3].

The reaction employs a **catalytic system** to minimize the use of toxic and expensive osmium tetroxide (OsO<sub>4</sub>). Commercially available **AD-mix** reagents simplify the process [1] [2]. "AD-mix-β" contains the ligand (DHQD)<sub>2</sub>PHAL, while the protocol for (DHQD)<sub>2</sub>PYR uses a custom mixture [2] [4].

- **Catalyst:** Osmium tetroxide (OsO<sub>4</sub>), often generated in situ from a safer, stable precursor like K<sub>2</sub>OsO<sub>2</sub>(OH)<sub>4</sub> [1] [2].
- **Chiral Ligand:** (DHQD)<sub>2</sub>PYR (Dihydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) creates a chiral environment around the osmium catalyst [3].
- **Stoichiometric Oxidant:** Potassium ferricyanide (K<sub>3</sub>Fe(CN)<sub>6</sub>) reoxidizes the reduced osmium species back to Os(VIII), making the process catalytic [1] [2].
- **Alkene Substrate:** The reaction is applicable to alkenes of virtually every substitution pattern, with high enantioselectivity often realized [1].

The mechanism begins with the formation of a chiral OsO<sub>4</sub>-ligand complex. This complex undergoes a **cycloaddition** with the alkene, followed by hydrolysis, to release the chiral vicinal diol and regenerate the catalyst [1].

The diagram below illustrates this catalytic cycle and the crucial stereodetermining step.



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## Experimental Protocol for $(DHQD)_2PYR$ AD-mix

This procedure is adapted from published syntheses of natural products like okadaic acid, for which  $(DHQD)_2PYR$  is cited as a suitable ligand [3].

### Reagents and Materials

- **Alkene substrate**
- **Ligand:**  $(DHQD)_2PYR$  ( $\geq 97\%$ ) [3]
- **Osmium source:**  $OsO_4$  solution or  $K_2OsO_2(OH)_4$  [1]
- **Oxidant:**  $K_3Fe(CN)_6$
- **Additives:**  $K_2CO_3$ , Methanesulfonamide (optional, accelerates hydrolysis) [1]
- **Solvents:** *tert*-Butanol (t-BuOH), Water ( $H_2O$ )

### Equipment

- Round-bottom flask with stir bar
- Cooling bath ( $0^\circ C$ )
- Separatory funnel

**Hazard and Safety Warning** > **Osmium tetroxide ( $OsO_4$ ) is highly toxic, volatile, and can cause severe eye and respiratory damage.** Always use within a properly functioning fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Where possible, use stable, crystalline  $Os(VI)$  precursors like  $K_2OsO_2(OH)_4$ , which generate  $OsO_4$  in situ and pose a lower inhalation risk [1] [2].

## Step-by-Step Procedure

- **Reaction Setup:** In a round-bottom flask, prepare a homogeneous mixture of *tert*-butanol and water (1:1 v/v).
- **Add Reagents:** To this solvent, add potassium carbonate ( $K_2CO_3$ ), potassium ferricyanide ( $K_3Fe(CN)_6$ ), and optionally, methanesulfonamide.
- **Add Chiral Ligand:** Add the chiral ligand  $(DHQD)_2Pyr$  to the mixture.
- **Add Osmium Catalyst:** Add the osmium catalyst ( $OsO_4$  or  $K_2OsO_2(OH)_4$ ).
- **Initiate Reaction:** Add the alkene substrate to the reaction vessel. Cool the reaction mixture to  $0^\circ C$  and stir vigorously for 4-16 hours. Monitor reaction progress by TLC.
- **Work-up:**
  - Quench the reaction by adding a saturated aqueous solution of sodium sulfite ( $Na_2SO_3$ ) and stir for 1 hour.
  - Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) three times.
  - Combine the organic layers, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude vicinal diol using flash column chromatography.

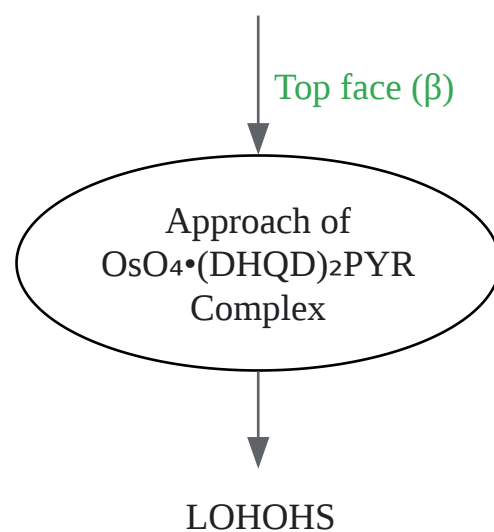
## Predicting and Controlling Stereoselectivity

The stereochemical outcome of the dihydroxylation is primarily controlled by the chiral ligand. The  $(DHQD)_2Pyr$  ligand directs the approach of the osmium reagent, leading to dihydroxylation from one specific face of the alkene [5].

To predict the stereochemistry of the major product, the alkene substituents can be classified by size (Large, Medium, Small). The  $(DHQD)_2Pyr$  ligand typically delivers the two new hydroxyl groups from the **top face ( $\beta$ -face)** when the large substituent is positioned as shown below [5].

Ligand Major Product (DHQD)<sub>2</sub>PYR Dihydroxylation from the β-face

LC = CS



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## Applications in Natural Product Synthesis

The (DHQD)<sub>2</sub>PYR-based AD reaction is a powerful tool for constructing key chiral diol intermediates in the total synthesis of complex natural products, often with high enantiomeric excess [2] [3].

Natural Product	Role of (DHQD) <sub>2</sub> PYR AD-mix	Key Outcome
<b>Okadaic Acid</b> [3]	Used in a key step to install chiral diol(s).	Synthesis of a marine toxin that is a potent protein phosphatase inhibitor.
<b>(-)-Zephyranthine</b> [2] [4]	Final step dihydroxylation using <b>AD-mix-β</b> (containing (DHQD) <sub>2</sub> PHAL, a related ligand).	Achieved the lycorine-type alkaloid in 67% yield with 7.2:1 diastereoselectivity.
<b>Epi-Muscarine</b> [2] [4]	Used to create a tosyl-protected diol intermediate.	Enabled synthesis of a pharmacologically active acetylcholine inhibitor.

## Key Considerations for Researchers

- **Ligand Selection:** (DHQD)<sub>2</sub>PYR is one of several cinchona alkaloid-derived ligands. Others like (DHQD)<sub>2</sub>PHAL are more common in pre-mixed AD-mix-β and may offer complementary selectivity for certain substrates [2] [5].
- **Substrate Scope:** **Trans**-olefins generally react faster than **cis**-olefins, and electron-rich double bonds are more reactive than electron-deficient ones [5]. The reaction is also often **site-selective**, favoring the most electron-rich double bond in a polyene [1].
- **Troubleshooting:** For slow-reacting or internal alkenes, adding **methanesulfonamide** can accelerate hydrolysis. Maintaining a slightly **basic pH** (via K<sub>2</sub>CO<sub>3</sub>) can increase the reaction rate and enantioselectivity for terminal olefins [1].

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